molecular formula C27H29N5O3 B11227926 ethyl 4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

ethyl 4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B11227926
M. Wt: 471.5 g/mol
InChI Key: YRKMUVNTYCMGOB-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce the ethoxyphenyl and phenyl groups.

  • Formation of Pyrrolo[2,3-d]pyrimidine Core

      Starting Materials: 2-aminopyrimidine and ethyl acetoacetate.

      Reaction Conditions: Cyclization under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring.

  • Functionalization

      Introduction of Ethoxyphenyl Group: This can be achieved through a Suzuki coupling reaction using a boronic acid derivative of 4-ethoxyphenyl.

      Introduction of Phenyl Group: Similarly, a Suzuki coupling reaction with phenylboronic acid can be used.

  • Piperazine Carboxylation

      Starting Material: Piperazine.

      Reaction Conditions: Carboxylation using ethyl chloroformate to form the ethyl piperazine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxyphenyl groups.

    Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core or the carboxylate group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl and ethoxyphenyl groups.

    Reduction: Reduced forms of the pyrrolo[2,3-d]pyrimidine core or the carboxylate group.

    Substitution: Substituted derivatives at the piperazine nitrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It serves as a lead compound in the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar pyrrolo[2,3-d]pyrimidine core but differ in their functional groups.

    tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound has a similar piperazine carboxylate structure but with different substituents.

Uniqueness

Ethyl 4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and phenyl groups, along with the piperazine carboxylate, provide a unique scaffold for drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C27H29N5O3/c1-3-34-22-12-10-21(11-13-22)32-18-23(20-8-6-5-7-9-20)24-25(28-19-29-26(24)32)30-14-16-31(17-15-30)27(33)35-4-2/h5-13,18-19H,3-4,14-17H2,1-2H3

InChI Key

YRKMUVNTYCMGOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)OCC)C5=CC=CC=C5

Origin of Product

United States

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